

Application Notes and Protocols for In Vitro Use of CX516

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Compound of Interest

Compound Name: CX516

Cat. No.: B068903

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Introduction

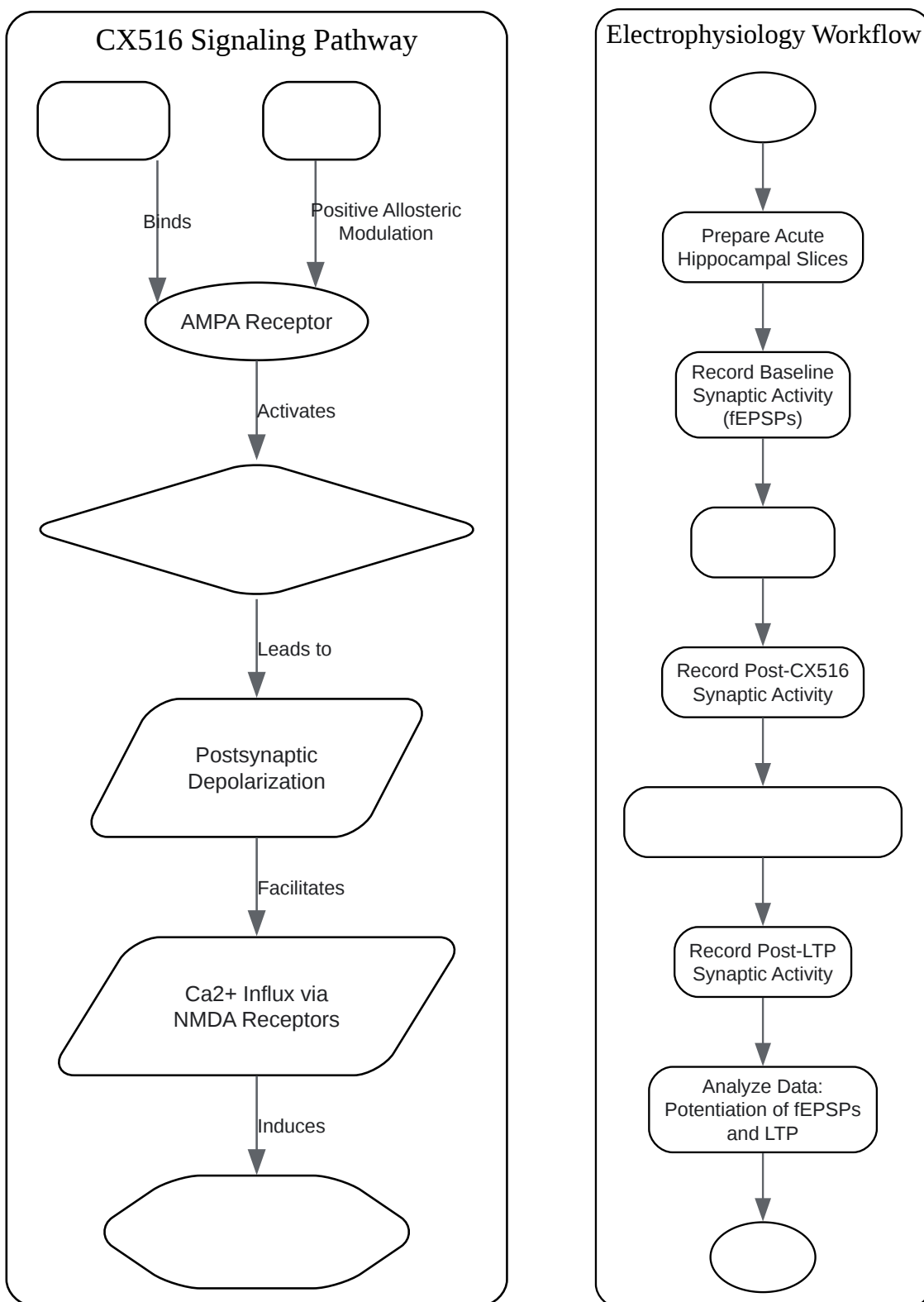
CX516, an ampakine compound, is a positive allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which prolongs the channel opening in response to glutamate.[1][2] This potentiation of AMPA receptor activity leads to increased synaptic responses and has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][3] In vitro studies have demonstrated that **CX516** can increase the size and duration of excitatory postsynaptic potentials in hippocampal slices.[2] While initial human trials for conditions like Alzheimer's disease and ADHD were challenged by low potency and a short half-life, **CX516** remains a valuable tool in preclinical in vitro research for studying the effects of AMPA receptor modulation.[4]

These application notes provide detailed protocols for utilizing **CX516** in various in vitro experimental settings to investigate its effects on neuronal function, synaptic plasticity, and neuroprotection.

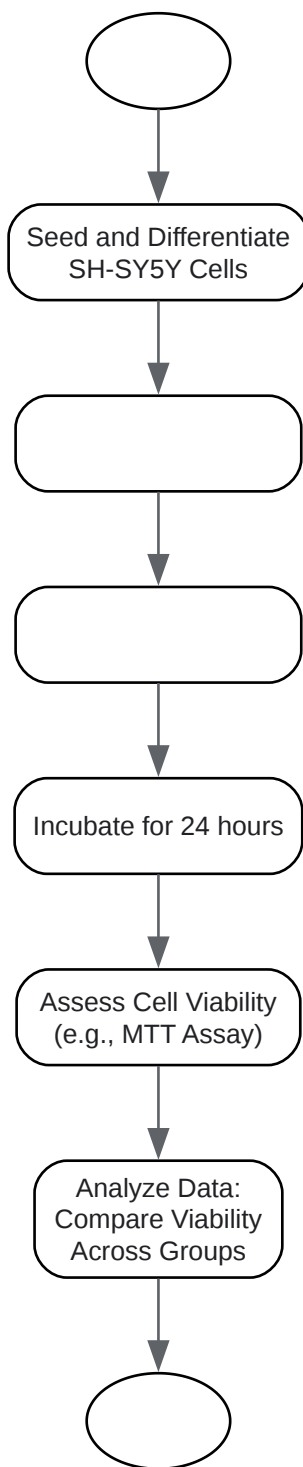
Data Presentation

| Parameter | Cell/Tissue Type | Concentration | Observed Effect | Reference |
|----------------------------------------|------------------------------|-----------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Electrophysiology | | | | |
| Effective Concentration | Rat Hippocampal Slices | 50 μ M | Increase in efficacy of monosynaptic potentials. | [5] |
| Maximal Potentiation | Cultured Neurons | 6 mM | Maximal potentiation of glutamate-induced currents. | [6] |
| Neuroprotection | | | | |
| Putative Neuroprotective Concentration | Differentiated SH-SY5Y cells | 1 - 100 μ M (suggested range) | Attenuation of glutamate-induced excitotoxicity (hypothesized). | [5][7] |
| Cell Viability | | | | |
| Non-toxic Concentration Range | Differentiated SH-SY5Y cells | Up to 100 μ M (suggested) | No significant effect on cell viability in the absence of an excitotoxic challenge (hypothesized). | [8] |

Signaling Pathways and Experimental Workflows



Neuroprotection Assay Workflow



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